6-methyl-4-(1-methyl-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-methyl-4-(1-methyl-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both imidazole and pyridazinone moieties. The presence of these two functional groups makes it an interesting subject for research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-(1-methyl-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-imidazole-2-carboxaldehyde with hydrazine derivatives, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process typically includes recrystallization or chromatographic techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-(1-methyl-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole and pyridazinone rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyridazinone rings .
Scientific Research Applications
6-methyl-4-(1-methyl-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-methyl-4-(1-methyl-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The pyridazinone moiety can interact with various receptors and proteins, modulating their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(1-methyl-1H-imidazol-2-yl)-4H-benzo[h]chromene-3-carbonitrile: This compound also contains an imidazole ring and has been studied for its antioxidant properties.
1-[(1-Methyl-1H-imidazol-2-yl)(phenyl)methyl]piperazine: Another imidazole derivative with potential biological activities.
Uniqueness
6-methyl-4-(1-methyl-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one is unique due to the combination of imidazole and pyridazinone rings in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C9H10N4O |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-methyl-5-(1-methylimidazol-2-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H10N4O/c1-6-5-7(9(14)12-11-6)8-10-3-4-13(8)2/h3-5H,1-2H3,(H,12,14) |
InChI Key |
CJWSXSNSOVIPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C(=C1)C2=NC=CN2C |
Origin of Product |
United States |
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